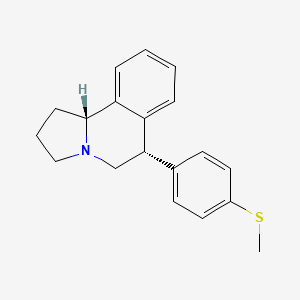

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

Overview

Description

McN-5652-X-68 is a potent, selective inhibitor of serotonin reuptake in the mammalian brain. It has been extensively studied for its high affinity for the serotonin transporter, making it a valuable tool in neurochemical research. When radiolabeled with carbon-11, it serves as a positron-emission tomography (PET) radiotracer for in vivo imaging of central serotonin transporters .

Preparation Methods

The synthesis of McN-5652-X-68 involves a multi-step process starting from 2-phenylpyrrolidine and 4-methylthiomandelic acid. The synthetic route includes the following steps :

- Formation of the pyrroloisoquinoline core.

- Introduction of the methylthio group.

- Crystallization to obtain enantiomerically pure (+)-McN-5652-X-68.

Industrial production methods are not widely documented, but the laboratory synthesis provides a robust framework for potential scale-up.

Chemical Reactions Analysis

McN-5652-X-68 undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

McN-5652-X-68 has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of serotonin transporter inhibitors.

Biology: Helps in understanding the role of serotonin transporters in various biological processes.

Medicine: Serves as a PET radiotracer for imaging serotonin transporters in the brain, aiding in the diagnosis and study of psychiatric disorders.

Industry: Potential applications in the development of new pharmaceuticals targeting serotonin transporters

Mechanism of Action

McN-5652-X-68 exerts its effects by inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing serotonin levels in the synaptic cleft. This inhibition is highly selective, with a high affinity for the serotonin transporter. The molecular targets include the serotonin transporter proteins, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

McN-5652-X-68 is compared with other serotonin transporter inhibitors such as:

11C-DASB: Another PET radiotracer with lower nonspecific binding and faster plasma clearance.

Fluoxetine: A well-known selective serotonin reuptake inhibitor used as an antidepressant.

Paroxetine: Another selective serotonin reuptake inhibitor with similar applications.

McN-5652-X-68 is unique due to its high affinity and selectivity for the serotonin transporter, making it a valuable tool in both research and clinical settings .

Biological Activity

Pyrrolo(2,1-a)isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anti-cancer agents. This article provides a comprehensive overview of the biological activity associated with the compound Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-, examining its cytotoxic properties and mechanisms of action.

Overview of Pyrrolo(2,1-a)isoquinoline

Pyrrolo(2,1-a)isoquinoline is a nitrogen-containing heterocyclic compound that has been identified in various natural products and synthetic analogs. Its structural features contribute to its biological activity, particularly in the context of cancer treatment.

Biological Activity

Cytotoxicity and Mechanisms of Action

Research indicates that pyrrolo(2,1-a)isoquinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For instance:

- Cytotoxic Effects : Studies have shown that certain derivatives possess IC50 values below 20 μM against various tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A549 (lung adenocarcinoma) .

- Topoisomerase Inhibition : These compounds function as topoisomerase inhibitors, disrupting DNA replication and transcription processes essential for cancer cell proliferation .

Multidrug Resistance Reversal

Some derivatives have demonstrated the ability to inhibit P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are critical in mediating drug resistance in cancer cells. For example:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrrolo(2,1-a)isoquinoline derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups significantly influences biological activity. For example, hydrophobic aldehyde derivatives showed enhanced cytotoxicity .

| Substituent | Effect on Activity |

|---|---|

| -OH | Moderate increase in cytotoxicity |

| -OMe | Increased topoisomerase inhibition |

| -NO2 | Enhanced multidrug resistance reversal |

Case Studies

Several studies have explored the biological activity of pyrrolo(2,1-a)isoquinoline derivatives:

- Lamellarin Analogues : Research on lamellarin-derived pyrrolo[2,1-a]isoquinolines has revealed their potential as anti-cancer agents with notable cytotoxicity against multiple cancer cell lines .

- Synthetic Derivatives : The synthesis of various 1-aryl pyrrolo[2,1-a]isoquinoline compounds has led to the identification of several candidates with promising anti-cancer properties and favorable SAR profiles .

Properties

IUPAC Name |

(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKDUIAAPBKHMJ-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128845 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103729-13-1 | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103729-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCN-5652, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5652, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (-)-MCN-5652 differ from its active enantiomer, (+)-MCN-5652, in terms of binding to the serotonin transporter?

A1: Unlike (+)-MCN-5652, (-)-MCN-5652 exhibits significantly lower binding affinity for the serotonin transporter. [(+)-MCN-5652 displays high affinity for SERT with a Ki of approximately 0.6 nM in vitro, while the binding affinity of (-)-MCN-5652 has not been precisely determined, it is significantly lower, rendering it practically inactive at the transporter. [, , ]]

Q2: What is the significance of (-)-MCN-5652's low affinity for SERT in research?

A2: (-)-MCN-5652 is primarily used in Positron Emission Tomography (PET) studies as a tool to estimate the non-specific binding of the radiolabeled (+)-MCN-5652. This is crucial for accurately quantifying the specific binding of the radioligand to SERT in the brain. [, , ]

Q3: What is the molecular formula and weight of (-)-MCN-5652?

A3: The molecular formula of (-)-MCN-5652 is C18H19NS, and its molecular weight is 281.4 g/mol. [, , ]

Q4: Is there any spectroscopic data available for (-)-MCN-5652?

A4: While specific spectroscopic data for (-)-MCN-5652 is not extensively detailed in the provided research, the synthesis and characterization of both enantiomers, including spectroscopic data, are described in several papers. These studies typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds. [, ]

Q5: Does (-)-MCN-5652 show any pharmacological activity?

A7: (-)-MCN-5652 is considered pharmacologically inactive, particularly in terms of serotonin transporter binding and related downstream effects. [, , ]

Q6: Has (-)-MCN-5652 been tested in any cell-based assays or animal models?

A8: The research primarily uses (-)-MCN-5652 in PET studies as a reference to distinguish specific from non-specific binding of the radiolabeled (+)-MCN-5652. While it might be used in cell-based assays to evaluate non-specific binding, the provided research doesn’t elaborate on this aspect. [, , ]

Q7: What analytical methods are used to characterize and quantify (-)-MCN-5652?

A10: The synthesis and characterization of (-)-MCN-5652 typically involve techniques like High-Performance Liquid Chromatography (HPLC) to assess purity, and possibly chiral HPLC to confirm enantiomeric purity. Additionally, mass spectrometry and NMR spectroscopy are likely employed for structural confirmation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.